molecular formula C11H17F3N2O3 B2355947 (3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid CAS No. 2567490-02-0

(3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B2355947
CAS No.: 2567490-02-0
M. Wt: 282.263
InChI Key: LALGUFHBKFHIGG-DKXTVVGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C11H17F3N2O3 and its molecular weight is 282.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

A study by Mphahlele (2018) focused on the crystal structure and hydrogen bonding of indole derivatives, including compounds with trifluoroacetic acid. The research utilized techniques like X-ray crystallography and density functional theory (DFT) to characterize the molecular structure of these compounds, providing insight into their potential applications in scientific research (Mphahlele, 2018).

Synthesis and Anticancer Activity

Research by Mandadi et al. (2021) explored the synthesis of novel amide tagged trifluoromethyl indole derivatives and their potential anticancer activity. The study involved synthesizing compounds and testing their efficacy against various human cancer cell lines, demonstrating the potential of these compounds in cancer research (Mandadi et al., 2021).

Pharmacological Screening

A study by Rubab et al. (2017) involved the synthesis and pharmacological screening of indole derivatives, including their potential as antibacterial agents and enzyme inhibitors. This research contributes to understanding the broader applications of indole derivatives in the field of pharmacology and therapeutics (Rubab et al., 2017).

Novel Synthesis of Indole Derivatives

Tomioka et al. (2007) discussed an approach to synthesizing indole derivatives, which is relevant to the chemical study of compounds like (3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one. These synthesis methods are crucial in developing new compounds for various research applications (Tomioka et al., 2007).

Antimicrobial and Antitubercular Activity

Research by Radhakrishnan et al. (2020) focused on the synthesis of Schiff bases derived from indole groups and their antimicrobial and antitubercular activities. This study highlights the significance of indole derivatives in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Synthesis of Indole-Benzimidazole Derivatives

Wang et al. (2016) conducted research on the synthesis of novel indole-benzimidazole derivatives, contributing to the field of synthetic chemistry and highlighting the versatility of indole compounds in creating new chemical entities (Wang et al., 2016).

Antiproliferative Properties

A study by Fawzy et al. (2018) explored the synthesis of new indole derivatives and their antiproliferative properties against cancer cell lines, emphasizing the potential of these compounds in cancer research and treatment (Fawzy et al., 2018).

Properties

IUPAC Name

(3aS,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c10-6-9-4-2-1-3-7(9)5-8(12)11-9;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7)/t7-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALGUFHBKFHIGG-DKXTVVGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CC(=O)N2)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2([C@@H](C1)CC(=O)N2)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.